4-Methyl-1,2,3,4-tetrahydroquinoxalin-6-oldihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoxalin-6-oldihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroquinoxalin-6-oldihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce tetrahydroquinoxaline derivatives .
Scientific Research Applications
4-Methyl-1,2,3,4-tetrahydroquinoxalin-6-oldihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroquinoxalin-6-oldihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity or receptor binding. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and neurorestorative actions.
N-Methyl-tetrahydroisoquinoline: Exhibits unique biological activities, including neuroprotection.
Uniqueness: 4-Methyl-1,2,3,4-tetrahydroquinoxalin-6-oldihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for a wide range of applications, from chemical synthesis to therapeutic research .
Properties
Molecular Formula |
C9H14Cl2N2O |
---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
4-methyl-2,3-dihydro-1H-quinoxalin-6-ol;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-11-5-4-10-8-3-2-7(12)6-9(8)11;;/h2-3,6,10,12H,4-5H2,1H3;2*1H |
InChI Key |
GFSYBCMFXRFHFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC2=C1C=C(C=C2)O.Cl.Cl |
Origin of Product |
United States |
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